Acetaldehyde, phenylhydrazone
Description
Historical Perspectives and Foundational Studies of Acetaldehyde (B116499) Phenylhydrazone
The story of acetaldehyde phenylhydrazone begins with the pioneering work of German chemist Emil Fischer. In 1877, during his extensive investigations into hydrazine (B178648) compounds, Fischer first prepared APH. acs.orgresearchgate.netchemistryviews.org This synthesis was a straightforward condensation reaction between acetaldehyde and phenylhydrazine (B124118). doubtnut.comvedantu.com Just a few years later, in 1883, Fischer discovered the famed Fischer indole (B1671886) synthesis, a versatile method for producing the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. minia.edu.egwikipedia.orgnumberanalytics.com Acetaldehyde phenylhydrazone is a critical intermediate in this reaction for the synthesis of indole itself. chemistrylearner.comalfa-chemistry.com
The Fischer indole synthesis proceeds by heating the phenylhydrazone with an acid catalyst, such as zinc chloride, polyphosphoric acid, or boron trifluoride. wikipedia.orgalfa-chemistry.com The reaction involves the initial formation of the phenylhydrazone, which then isomerizes to an enamine. minia.edu.egwikipedia.org Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, leading to an intermediate that, after eliminating ammonia (B1221849), results in the stable aromatic indole ring. minia.edu.egwikipedia.org
Fischer's initial work sparked interest in APH, and other notable chemists of the era, including Causse, Bamberger and Pemsel, Lockemann and Liesche, and Laws and Sidgwick, subsequently reinvestigated the compound, contributing to the early understanding of its properties. acs.orgsoton.ac.uksoton.ac.uk
Table 1: Foundational Research on Acetaldehyde Phenylhydrazone
| Year | Researcher(s) | Key Finding/Contribution | Citation(s) |
|---|---|---|---|
| 1877 | Emil Fischer | First preparation of acetaldehyde phenylhydrazone (APH). | acs.orgresearchgate.net |
| 1883 | Emil Fischer | Discovery of the Fischer indole synthesis, where APH is a key intermediate for producing indole. | wikipedia.orgnumberanalytics.comchemistrylearner.com |
| 1896 | Emil Fischer | Reported the existence of multiple forms of APH with vastly different melting points. | acs.orgsciencealert.comsoton.ac.uk |
| 1904 | Bamberger & Pemsel | Simplified the synthesis of APH using ether as a solvent. | chemistryviews.org |
Evolution of Research Challenges: The Puzzling Behavior of Acetaldehyde Phenylhydrazone
The simplicity of its synthesis belied a deep complexity in the physical properties of acetaldehyde phenylhydrazone, leading to a puzzle that would perplex chemists for more than a century. sciencealert.comchemistryworld.com In 1896, Fischer reported the bizarre observation that seemingly identical batches of crystalline APH exhibited sharp but wildly different melting points, ranging from around 56-65 °C to as high as 98-101 °C. acs.orgsciencealert.comaip.org This phenomenon appeared to defy the laws of thermodynamics, which dictate that a pure compound should have a single, constant melting point. sciencealert.com
Early investigations into this strange behavior revealed another layer to the mystery: the melting point could be influenced by trace amounts of acid or alkali. aip.org Crystallization from a solution containing a trace of acid would yield the low-melting form, while adding a trace of alkali (like ammonia or sodium hydroxide) produced the high-melting form. acs.orgsoton.ac.uksoton.ac.uk Furthermore, the solid forms were interconvertible; exposing the low-melting form to ammonia vapor could transform it into the high-melting form, and treating the high-melting solid with acidic vapors could convert it back to the low-melting form. acs.orgsoton.ac.ukaip.org
For decades, the prevailing hypothesis was that this behavior was a case of polymorphism, where a substance can exist in different crystal structures. chemistryviews.org However, this explanation was thermodynamically inconsistent with the observed acid-base-driven interconversion. acs.org
The resolution to this 120-year-old puzzle finally arrived in 2019 through the work of an international research team. aip.orgsoton.ac.uk Using an array of modern analytical techniques, including X-ray diffraction, infrared (IR) spectroscopy, and solid-state nuclear magnetic resonance (NMR), they reinvestigated the phenomenon. acs.orgresearchgate.netsoton.ac.uk Their definitive results showed that all solid samples of APH, regardless of their melting point, were structurally identical; they possessed the exact same crystal structure. acs.orgsoton.ac.ukacs.org
The key to understanding the behavior was found not in the solid state, but in the liquid melt. acs.orgsoton.ac.uk NMR studies of the molten samples revealed that APH melts into two distinct liquids with different compositions. acs.orgresearchgate.netaip.org The difference lies in the geometric isomers (Z and E isomers) of the APH molecule. The crystal is composed entirely of the Z-isomer. acs.orgsouthampton.ac.uk
In the absence of an acid catalyst (or in the presence of a base), the solid melts to a liquid that is also initially composed of the Z-isomer, resulting in a high melting point (around 100 °C). acs.orgsouthampton.ac.uk
This discovery was remarkable, identifying APH as the first known example of a substance where the same crystal structure melts into two different liquid forms, finally providing a scientifically sound explanation for the compound's long-puzzling behavior. researchgate.netsoton.ac.uk
Table 2: Observed Melting Points of Acetaldehyde Phenylhydrazone
| Melting Point Range (°C) | Conditions to Obtain | Modern Explanation (Post-2019) | Citation(s) |
|---|---|---|---|
| 56 - 65 | Crystallization or treatment of solid with trace acid (e.g., HCl, H₂SO₄). | The solid (Z-isomer) melts to a liquid that rapidly equilibrates to a mixture of Z and E isomers, a process catalyzed by the acid. This lowers the Gibbs free energy of the liquid, resulting in a lower melting point. | acs.orgsciencealert.comsoton.ac.uksouthampton.ac.uk |
| 98 - 101 | Crystallization or treatment of solid with trace alkali (e.g., NH₃, NaOH). | The solid (Z-isomer) melts to a liquid that is initially also the Z-isomer. The isomerization to the E-form is slow without an acid catalyst. This requires more energy, resulting in a higher melting point. | acs.orgchemistryviews.orgsoton.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
935-07-9 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3/b9-2+ |
InChI Key |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
SMILES |
CC=NNC1=CC=CC=C1 |
Canonical SMILES |
CC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Acetaldehyde Phenylhydrazone and Its Derivatives
Classical Condensation Reactions for Acetaldehyde (B116499) Phenylhydrazone Synthesis
The primary and most traditional method for synthesizing acetaldehyde phenylhydrazone is through the condensation reaction of acetaldehyde with phenylhydrazine (B124118). sciforum.netrsc.org This reaction is a cornerstone example of hydrazone formation, involving the nucleophilic attack of the amino group of phenylhydrazine on the electrophilic carbonyl carbon of acetaldehyde. rsc.orgijarsct.co.in The process proceeds through an intermediate which then undergoes dehydration to eliminate a water molecule, yielding the final acetaldehyde phenylhydrazone product (CH₃CH=N-NH-C₆H₅). rsc.org This straightforward synthesis is typically stable under normal conditions but can be influenced by the presence of acidic or basic catalysts. sciforum.net
The efficiency and outcome of the condensation reaction can be finely tuned by optimizing various parameters. Commonly, the synthesis is performed in a solvent such as ethanol (B145695) under reflux conditions. sciforum.net However, research has shown that the isomeric composition and physical properties, such as melting point, are highly dependent on the catalytic conditions. The addition of trace amounts of acid or alkali can direct the synthesis towards different forms of the product. alfa-chemistry.comwikipedia.org
A significant finding in the study of acetaldehyde phenylhydrazone is the resolution of a historical puzzle concerning its multiple reported melting points (ranging from 56 °C to 101 °C). alfa-chemistry.comwikipedia.org Modern analysis has demonstrated that all solid forms possess an identical crystal structure. The variation in melting points is attributed to different equilibrium ratios of Z/E isomers in the liquid melt, which is influenced by the presence of trace acid or alkali during crystallization. alfa-chemistry.com
For instance, preparing the compound in the presence of a trace amount of acid, like hydrochloric acid, typically results in a low-melting form. Conversely, adding a trace of alkali, such as concentrated ammonia (B1221849), leads to the formation of a high-melting form. alfa-chemistry.comwikipedia.org
Interactive Table: Influence of Catalytic Traces on Acetaldehyde Phenylhydrazone Melting Point
| Additive During Synthesis | Resulting Form | Reported Onset Melting Point (°C) | Reference |
| Trace Acid (e.g., conc. HCl) | Low-Melting | 56.7 | alfa-chemistry.com |
| Trace Alkali (e.g., conc. NH₃) | High-Melting | 97.8 | alfa-chemistry.com |
Continuous flow synthesis offers a modern approach to optimize hydrazone formation. In one example, the formation of a hydrazone intermediate was achieved by mixing the aldehyde and phenylhydrazine solutions in a reactor heated to 60 °C before introducing a catalyst like zinc chloride (ZnCl₂) for subsequent reactions. nih.gov
Acetaldehyde phenylhydrazone exists as geometric isomers, specifically the E and Z isomers. The kinetically controlled product of the condensation reaction is the Z-isomer. mdpi.com An improved laboratory procedure has been described for the specific preparation of this pure Z-acetaldehyde phenylhydrazone. mdpi.com
The interconversion between the Z and E isomers is a critical aspect of its chemistry. This isomerization can be catalyzed by minute quantities of acid or even by residual phenylhydrazine from the synthesis. alfa-chemistry.commdpi.com The catalytic mechanism is proposed to be an addition-elimination pathway. mdpi.com This catalytic isomerization explains the historical discrepancies in the physical properties of acetaldehyde phenylhydrazone samples, as different synthetic and purification methods would lead to varying E/Z ratios. alfa-chemistry.com
Advanced Synthetic Approaches to Acetaldehyde Phenylhydrazone Analogues
Beyond classical condensation, modern synthetic methods offer environmentally benign and efficient routes to phenylhydrazones. These advanced approaches are particularly relevant for producing analogues of acetaldehyde phenylhydrazone.
Mechanochemistry, specifically ball-milling, has emerged as a green and highly efficient technique for organic synthesis. sciforum.netpageplace.de The solvent-free reaction of an aldehyde or ketone with a hydrazine (B178648) in a ball mill can produce the corresponding hydrazone in quantitative yields. sciforum.netresearchgate.net This method is environmentally friendly as it eliminates the need for solvents and often requires no additional catalyst. sciforum.netrsc.org The process involves the mechanical grinding of solid reactants, which provides the energy for the condensation to occur. sciforum.net This technique is applicable to a wide range of substituted hydrazines and carbonyl compounds, making it a versatile tool for creating libraries of phenylhydrazone analogues. rsc.orgnih.gov
Catalysis plays a crucial role in accelerating and controlling the formation of phenylhydrazones. A wide array of catalysts has been developed to improve reaction rates and yields, often under milder conditions.
Acid Catalysis : Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are effective catalysts for hydrazone formation. alfa-chemistry.comwikipedia.org Solid acid catalysts, such as sulfuric acid supported on silica (B1680970) gel (H₂SO₄/SiO₂), have been used for solvent-free preparations, offering advantages in terms of easy separation and catalyst recycling. researchgate.net
Heterogeneous Catalysts : Mixed metal oxides, like CuO/SnO₂, have been employed as mild and efficient heterogeneous catalysts for the synthesis of phenylhydrazones under solvent-free conditions at room temperature. derpharmachemica.com Other heterogeneous systems include the use of nanostructured diphosphates (Na₂CaP₂O₇), which function as easily recoverable and reusable catalysts. researchgate.net
Organocatalysis : In recent years, organocatalysis has provided powerful tools for hydrazone synthesis. Aniline (B41778) and its derivatives are known to catalyze hydrazone formation by forming a reactive imine intermediate. nih.gov Simple, commercially available molecules like anthranilic acids and other aminobenzoic acids have been identified as superior catalysts that significantly accelerate the reaction at neutral pH compared to aniline. nih.gov 5-Methoxyanthranilic acid has been noted as a particularly efficient catalyst. nih.gov The mechanism is believed to involve intramolecular proton transfer, facilitated by the ortho-carboxylate group, which speeds up the rate-determining dehydration step. nih.govacs.org
Acetaldehyde Phenylhydrazone as a Key Intermediate in Complex Molecule Synthesis
Acetaldehyde phenylhydrazone is not merely a stable derivative of acetaldehyde but also a valuable synthon, or building block, in organic synthesis. Its most notable application is in the Fischer indole (B1671886) synthesis.
Discovered by Emil Fischer in 1883, this reaction produces the indole aromatic heterocycle from a phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgnih.gov Acetaldehyde phenylhydrazone is the specific precursor for the synthesis of indole itself, the parent compound of a vast class of biologically active molecules. nih.govresearchgate.net
The reaction mechanism begins with the pre-formed acetaldehyde phenylhydrazone, which, under acid catalysis, tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgderpharmachemica.com This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the loss of an ammonia molecule and subsequent aromatization to yield the stable indole ring. derpharmachemica.combeilstein-journals.org
Interactive Table: Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Role/Notes | Reference(s) |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA) | Protonates the hydrazone to facilitate tautomerization and rearrangement. | wikipedia.org |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Coordinates to the nitrogen atoms, promoting the key rearrangement and cyclization steps. | alfa-chemistry.comwikipedia.orgnih.gov |
| Heterogeneous Catalysts | Aluminum Oxide (Alumina) | Used in vapor-phase reactions to achieve the direct synthesis of indole from acetaldehyde phenylhydrazone, overcoming limitations of solution-phase methods. | nih.gov |
Historically, the direct conversion of acetaldehyde phenylhydrazone to indole using classical Lewis acids like zinc chloride in solution was reported to be fruitless. researchgate.netresearchgate.net However, later research demonstrated that the synthesis is possible using modified alumina (B75360) catalysts in the vapor phase or with specific zinc chloride conditions, finally achieving the direct synthesis originally attempted by Fischer. researchgate.netresearchgate.net
Applications in Indole Derivative Synthesis (Fischer Indole Cyclization)
The Fischer indole synthesis is a prominent chemical reaction for producing the indole heterocyclic system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. minia.edu.egwikipedia.org Acetaldehyde phenylhydrazone is the key intermediate when acetaldehyde and phenylhydrazine are used as starting materials. numberanalytics.com First discovered by Emil Fischer in 1883, this method remains a cornerstone for synthesizing substituted indoles, which are integral to many pharmaceuticals and natural products. numberanalytics.comalfa-chemistry.com
The synthesis begins with the condensation of phenylhydrazine and acetaldehyde, typically in a solvent like acetic acid, to form acetaldehyde phenylhydrazone. alfa-chemistry.comuobaghdad.edu.iq This intermediate is then subjected to heat and an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., zinc chloride, boron trifluoride). wikipedia.org
The mechanism proceeds through several key steps:
Isomerization : The initially formed phenylhydrazone tautomerizes to its enamine form. minia.edu.egwikipedia.org
minia.edu.egminia.edu.eg-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a minia.edu.egminia.edu.eg-sigmatropic rearrangement, leading to a diimine intermediate. minia.edu.egwikipedia.org
Cyclization and Aromatization : The diimine cyclizes to form an aminoacetal (or aminal), which then eliminates a molecule of ammonia under the acidic conditions to yield the stable, aromatic indole ring. minia.edu.egwikipedia.org
Interestingly, the direct synthesis of indole itself from acetaldehyde phenylhydrazone proved to be a long-standing challenge. For nearly a century, attempts to achieve this conversion using traditional catalysts like zinc chloride were unsuccessful. acs.org Success was eventually reported using modified alumina catalysts or by passing acetaldehyde phenylhydrazone vapor over a zinc chloride catalyst loaded onto glass beads, which facilitates the necessary indolization immediately after the hydrazone's formation. alfa-chemistry.comacs.org
Table 1: Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst Type | Specific Examples | Typical Conditions | Reference |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Aluminium Chloride (AlCl₃) | Heating the phenylhydrazone with the catalyst. | alfa-chemistry.com, wikipedia.org |
| Brønsted Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Heating the phenylhydrazone in the presence of the acid. | alfa-chemistry.com, wikipedia.org |
| Solid Supports | Modified Alumina, ZnCl₂ on glass beads | Vapor phase reaction or heating with the supported catalyst. | alfa-chemistry.com, acs.org |
Role in Mannich Base Production
Acetaldehyde phenylhydrazone plays an indirect yet foundational role in the synthesis of certain Mannich bases. Its primary function is to serve as the precursor for the indole nucleus, which then undergoes the Mannich reaction. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This two-step synthetic pathway is a common strategy for producing 3-substituted indole derivatives known as gramines or Mannich bases.
Indole Synthesis : Acetaldehyde is first reacted with phenylhydrazine in a solvent such as glacial acetic acid to produce acetaldehyde phenylhydrazone. uobaghdad.edu.iqrdd.edu.iq This intermediate is subsequently cyclized, often by fusion with zinc chloride, via the Fischer indole synthesis to yield indole. uobaghdad.edu.iqresearchgate.net
Mannich Reaction : The synthesized indole, which contains an activated hydrogen atom at the C3 position, is then subjected to a Mannich reaction. uobaghdad.edu.iq This classic reaction involves the aminoalkylation of the acidic proton. It is a one-pot condensation of the indole with an aldehyde (commonly formaldehyde) and a secondary amine. uobaghdad.edu.iqresearchgate.net
The reaction yields a Mannich base, where an aminomethyl group is attached to the C3 position of the indole ring. rdd.edu.iq A variety of secondary amines can be employed in this reaction, leading to a diverse range of substituted Mannich bases. uobaghdad.edu.iqresearchgate.net
Table 2: Secondary Amines Used in the Synthesis of Mannich Bases from Indole
| Secondary Amine | Reference |
| N-methyl-N-phenyl amine | uobaghdad.edu.iq, researchgate.net |
| N,N-dimethyl amine | uobaghdad.edu.iq, researchgate.net |
| N,N-diphenyl amine | uobaghdad.edu.iq, researchgate.net |
| N-ethyl-N-phenyl amine | uobaghdad.edu.iq, researchgate.net |
| N,N-di-n-propyl amine | uobaghdad.edu.iq, researchgate.net |
| Pyrrolidine | uobaghdad.edu.iq, researchgate.net |
| Morpholine | uobaghdad.edu.iq, researchgate.net |
| N,N-dibenzyl amine | uobaghdad.edu.iq, researchgate.net |
| N,N-di-n-butyl amine | uobaghdad.edu.iq, researchgate.net |
| N,N-diethyl amine | uobaghdad.edu.iq, researchgate.net |
Preparation of Functionalized Hydrazone Derivatives
Acetaldehyde phenylhydrazone and its parent class of aldehyde hydrazones are versatile building blocks for creating more complex, functionalized derivatives, particularly various nitrogen-containing heterocycles. acs.org Modern synthetic methods have expanded the utility of hydrazones far beyond their traditional roles.
Synthesis of Functionalized 1H-Indazoles: A novel strategy for synthesizing functionalized 1H-indazoles utilizes a Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones. rsc.org This method involves an intramolecular C-H/C-H cross-coupling reaction, where a C(aryl)-H bond and a C(aldehyde)-H bond are functionalized in a cascade process. rsc.org This approach provides direct access to highly functionalized 1H-indazoles, which are valuable pharmacophores, from readily available starting materials. acs.orgrsc.org
Multicomponent Synthesis of Functionalized Pyrazoles: Functionalized pyrazole (B372694) derivatives can be synthesized through a one-pot, three-component reaction involving an aldehyde, phenylhydrazine, and malononitrile. jocpr.com In this process, the aldehyde and phenylhydrazine first form the corresponding phenylhydrazone in situ. Subsequent reaction with malononitrile, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), leads to the formation of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles in high yields. jocpr.com
Synthesis of Stable Phosphorus Ylides: Phenylhydrazone derivatives are also employed in the synthesis of stable crystalline phosphorus ylides. researchgate.net These compounds are generated from a 1:1:1 addition reaction between triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and a phenylhydrazone derivative. The reaction proceeds through the formation of a reactive intermediate from triphenylphosphine and the acetylenic ester, which is then protonated by the N-H group of the phenylhydrazone. This leads to a vinylphosphonium salt that undergoes further reaction to produce the highly functionalized, stable ylide. researchgate.net
Table 3: Examples of Functionalized Derivatives from Hydrazones
| Derivative Class | Synthetic Method | Key Reagents | Catalyst | Reference |
| 1H-Indazoles | Intramolecular C-H/C-H Cross-Coupling | Aldehyde Phenylhydrazones | Rh(III) complex | rsc.org, acs.org |
| Pyrazoles | Three-Component One-Pot Reaction | Aldehyde, Phenylhydrazine, Malononitrile | Aluminum Chloride (AlCl₃) | jocpr.com |
| Phosphorus Ylides | Multicomponent Addition Reaction | Triphenylphosphine, Dialkyl Acetylenedicarboxylates, Phenylhydrazones | None (self-catalyzed) | researchgate.net |
Conformational and Configurational Isomerism in Acetaldehyde Phenylhydrazone Systems
E/Z Isomerism and Solid-State Structural Homogeneity
Acetaldehyde (B116499) phenylhydrazone can exist as two geometric isomers, designated as E and Z, arising from the restricted rotation around the carbon-nitrogen double bond (C=N). golden.com In the solid state, extensive research has revealed a remarkable structural uniformity.
Recent investigations have conclusively shown that despite historical reports of different "forms" with widely varying melting points, all crystalline samples of acetaldehyde phenylhydrazone possess the same crystal structure. acs.orgresearchgate.netsoton.ac.uk This structure is composed exclusively of the Z isomer. golden.comaip.org
Absence of Polymorphism in Acetaldehyde Phenylhydrazone Crystals
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. chemistryviews.org Early observations of acetaldehyde phenylhydrazone samples with sharp but significantly different melting points, ranging from 56 to 101 °C, initially suggested the existence of multiple polymorphs. acs.orgacs.org However, modern analytical techniques have debunked this century-old hypothesis.
Comprehensive studies employing infrared (IR) spectroscopy, solid-state nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction have demonstrated that all these samples are, in fact, structurally identical. acs.orgresearchgate.netsoton.ac.uk This singular crystalline form consists of molecules in the Z configuration. golden.comaip.org Therefore, the observed variations in melting points are not due to polymorphism. acs.orgchemistryviews.org The phenomenon is unique in that the same crystal structure melts into different liquids, a stark contrast to polymorphism where different crystal structures melt into the same liquid. acs.orgsoton.ac.uk
Liquid-State Isomer Equilibria and Dynamic Interconversion
Upon melting, acetaldehyde phenylhydrazone undergoes a dynamic interconversion between its Z and E isomers, leading to a complex liquid-state equilibrium. golden.comacs.orgacs.org The composition of this liquid phase is the key to understanding the anomalous melting behavior.
The stable liquid phase is a mixture of approximately one-third Z isomer and two-thirds E isomer. sciencealert.com Samples that melt at a lower temperature do so because they rapidly form a liquid with a composition close to this equilibrium mixture. acs.org In contrast, samples with a higher melting point initially form a melt that is almost entirely the Z isomer, which then slowly equilibrates to the more stable E/Z mixture. acs.orgaip.orgsciencealert.com
Acid-Base Catalysis of Isomerization in Molten States
The rate of interconversion between the Z and E isomers in the molten state is highly sensitive to the presence of trace amounts of acids or bases. acs.orgacs.org This catalytic effect is responsible for the different observed melting points.
Acid Catalysis: The presence of trace acidic impurities significantly accelerates the isomerization process. chemistryviews.orgacs.org This leads to a rapid establishment of the Z/E equilibrium in the melt, resulting in a lower melting point. acs.orgsoton.ac.uk Even minute quantities of acids, such as hydrogen chloride or sulfur dioxide, can catalyze this transformation. acs.orgsoton.ac.uk
Base Catalysis: Conversely, trace amounts of alkali slow down the isomerization rate. acs.orgacs.org This results in a melt that is initially rich in the Z isomer, leading to a higher observed melting point. soton.ac.uk
This catalytic behavior explains the historical observations of the interconversion between low- and high-melting forms by treatment with acid or alkali, respectively. acs.orgresearchgate.netsoton.ac.uk
Kinetics and Thermodynamics of Z-E Isomerization in Solution and Melt
The isomerization between the Z and E forms of acetaldehyde phenylhydrazone is a reversible process governed by both kinetic and thermodynamic factors.
In the molten state, the equilibrium favors the E isomer, with an equilibrium ratio of E/Z = 1.7. acs.orgsoton.ac.uk The thermodynamic driving force is the greater stability of the E isomer in the liquid phase. chemistryviews.org The kinetics of reaching this equilibrium are, as mentioned, highly dependent on catalysis.
Acid-catalyzed isomerization is relatively fast. acs.org
Base-catalyzed or uncatalyzed thermal isomerization is significantly slower. acs.orgsoton.ac.uk
This difference in isomerization rates is the fundamental reason for the observation of two distinct melting points for a compound with a single solid-state structure. acs.orgresearchgate.net The lower melting point corresponds to the thermodynamically controlled melting of the solid into its equilibrium liquid mixture, facilitated by rapid, acid-catalyzed isomerization. The higher melting point is a kinetically controlled phenomenon, where the melt initially retains the Z configuration of the solid due to slow isomerization. soton.ac.uk
The following table summarizes the melting behavior of acetaldehyde phenylhydrazone under different conditions:
| Condition | Predominant Isomer in Initial Melt | Isomerization Rate | Observed Melting Point |
| Acidic Traces | Z and E mixture | Fast | Low (approx. 56-65 °C) acs.orgsciencealert.com |
| Basic Traces | Primarily Z | Slow | High (approx. 98-101 °C) acs.orgacs.org |
Mechanistic Insights into Isomerization Pathways (Addition-Elimination)
The isomerization of phenylhydrazones, including acetaldehyde phenylhydrazone, is understood to proceed through an addition-elimination mechanism. rsc.org This pathway is catalyzed by acids and involves the nucleophilic attack of a catalyst or another molecule.
The generally accepted mechanism for the acid-catalyzed isomerization involves the following steps:
Protonation: The imine nitrogen of the C=N double bond is protonated by an acid catalyst.
Nucleophilic Addition: A nucleophile, which can be the conjugate base of the acid catalyst or another molecule of phenylhydrazine (B124118), attacks the carbon atom of the protonated C=N bond. This addition breaks the double bond and forms a tetrahedral intermediate.
Rotation: Rotation can now occur around the newly formed carbon-nitrogen single bond.
Elimination: The nucleophile and a proton are eliminated, reforming the C=N double bond in the opposite configuration.
Phenylhydrazine itself has been shown to catalyze the interconversion of E and Z isomers of phenylhydrazones via this addition-elimination mechanism. rsc.org The reaction involves the nitrogen atom of a second phenylhydrazine molecule acting as the nucleophile. vedantu.com
Advanced Spectroscopic Characterization and Structural Elucidation of Acetaldehyde Phenylhydrazone
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Analysis
Solid-state NMR (ssNMR) has been a crucial tool in analyzing the isomeric composition and phase behavior of acetaldehyde (B116499) phenylhydrazone. acs.orgresearchgate.net Studies have shown that while all solid samples have identical crystal structures, they can melt into liquids with different proportions of Z and E isomers. acs.orgresearchgate.netacs.org
Carbon-13 (¹³C) ssNMR experiments, including single pulse and cross-polarization magic-angle spinning (CPMAS) techniques, have been employed to selectively detect the solid-phase spectra of acetaldehyde phenylhydrazone. acs.orgresearchgate.net These studies confirmed that different solid samples, despite exhibiting a wide range of melting points (from 56°C to 101°C), possess identical solid-state NMR spectra. acs.orgresearchgate.net The CPMAS technique is particularly useful for distinguishing the solid-phase signals from those of the more mobile liquid phase. acs.orgsoton.ac.uk In contrast, ¹³C spectra recorded without decoupling only show narrow lines corresponding to the liquid phase and the mobile methyl groups. acs.orgresearchgate.net
Solid-state ¹³C NMR spectra were acquired on various spectrometers, including Varian, Agilent, and Bruker instruments, at frequencies ranging from 300 MHz to 850 MHz. acs.orgresearchgate.net Typical experimental parameters involved magic angle spinning speeds between 5 and 18.5 kHz and radio-frequency field strengths of up to 90 kHz. acs.orgresearchgate.net
Temperature-dependent ¹³C NMR studies have provided key insights into the melting and recrystallization behavior of acetaldehyde phenylhydrazone. acs.orgresearchgate.netsoton.ac.uk These experiments reveal that upon melting, the solid, which exists purely as the Z isomer, transforms into a liquid containing a mixture of both Z and E isomers. acs.orgycombinator.com The rate of this isomerization in the melt is influenced by trace amounts of acid or base. acs.orgsoton.ac.ukycombinator.com
For instance, temperature-dependent ¹³C spectra of a low-melting sample showed that as the temperature increased, the peak corresponding to the solid Z isomer vanished, while peaks for the liquid E and Z isomers grew in intensity. acs.orgsoton.ac.uk The equilibrium in the melt was found to be a ratio of approximately 1.7 for E(l)/Z(l). soton.ac.uk This dynamic process explains the observation of different melting points: samples melt into liquids with varying initial isomer ratios, which then evolve towards the same equilibrium state. acs.orgresearchgate.netacs.org
X-ray Diffraction Analysis
X-ray diffraction techniques have been fundamental in determining the crystal structure of acetaldehyde phenylhydrazone and confirming the identity of different samples. acs.orgsciencealert.comsoton.ac.uk
Single crystal X-ray diffraction analyses performed on both high and low melting point samples of acetaldehyde phenylhydrazone have unequivocally shown that they possess the same crystal structure at 120 K. acs.orgsoton.ac.uk These experiments were conducted using diffractometers with Mo Kα radiation (λ = 0.71073 Å). acs.orgsoton.ac.uk The structures were solved by direct methods and refined using full-matrix least-squares on F₀². acs.org All non-hydrogen atoms were refined with anisotropic displacement parameters. acs.org The crystal structure reveals that the acetaldehyde phenylhydrazone molecule adopts the Z conformation in the solid state. soton.ac.uk
Table 1: Crystallographic Data for Acetaldehyde Phenylhydrazone
| Parameter | Value |
|---|---|
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 120 |
| Molecular Conformation | Z |
This table is interactive. You can sort and filter the data.
X-ray powder diffraction (XRPD) data were collected using diffractometers with Cu Kα1 radiation (λ = 1.5406 Å). acs.orgresearchgate.net The XRPD patterns of both low and high melting point samples were found to be very similar, further confirming that they share the same crystal structure. soton.ac.uk Minor differences in some traces were attributed to small amounts of impurities. soton.ac.uk These results, combined with differential scanning calorimetry (DSC) data, showed no evidence of a phase transformation between room temperature and the melting point. soton.ac.uk
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, has been used to characterize the solid forms of acetaldehyde phenylhydrazone.
Infrared spectra, obtained using both diamond anvil and diffuse reflectance infrared Fourier-transform (DRIFT) methods, confirmed the identity of all solid samples, regardless of their melting points. acs.orgresearchgate.netsoton.ac.uk The spectra for samples with significantly different melting temperatures were identical, providing further evidence that the underlying solid-state structure is the same. acs.orgsoton.ac.uk The IR spectra were typically recorded over the range of 4000–500 cm⁻¹ with a resolution of 4 cm⁻¹. acs.orgresearchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy and provides information about the vibrational modes of a molecule. mdpi.com While specific Raman data for acetaldehyde phenylhydrazone is not extensively detailed in the primary research resolving the melting point puzzle, it is a powerful tool for chemical identification and can distinguish between different molecular structures and isomers. mdpi.comresearchgate.netacs.org For instance, it has been used to study the reversible hydration of acetaldehyde. researchgate.net
Diffuse Reflectance Infrared Fourier-Transform (DRIFT) Spectroscopy
Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy is a powerful technique for analyzing powdered solid samples, making it highly suitable for studying the vibrational properties of acetaldehyde phenylhydrazone in its solid state. swri.orgwikipedia.org This method measures the diffusely scattered infrared light from a sample, which contains absorption information analogous to that from a standard transmission IR experiment. wikipedia.org DRIFT is particularly advantageous for catalyst research and the evaluation of non-transparent or highly absorbing materials. swri.orgspecac.com
In the investigation of acetaldehyde phenylhydrazone, DRIFT spectroscopy has been employed to compare different solid forms of the compound. A notable study recorded the DRIFT spectra of various acetaldehyde phenylhydrazone samples in the range of 4000–500 cm⁻¹. acs.org The findings revealed that samples with significantly different melting points surprisingly exhibited identical DRIFT spectra, indicating they share the same fundamental crystal structure. acs.org This underscores the sensitivity of DRIFT in providing structural information at the molecular level. acs.orgsciencealert.com
The experimental setup for these analyses typically involves preparing the sample as a dilute mixture in a non-absorbing infrared-transparent matrix, such as potassium bromide (KBr), to optimize the quality of the spectrum. wikipedia.orgacs.org
| Parameter | Value/Description | Source(s) |
| Technique | Diffuse Reflectance Infrared Fourier-Transform (DRIFT) Spectroscopy | acs.org |
| Spectral Range | 4000–500 cm⁻¹ | acs.org |
| Resolution | 4 cm⁻¹ | acs.org |
| Sample Preparation | ~5% (weight/weight) Acetaldehyde Phenylhydrazone in KBr | acs.org |
Vibrational Modes Associated with Chemical Linkages
N-H Stretching: A characteristic band for the N-H stretching vibration is expected in the region of 3400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylidene methyl group is found just below 3000 cm⁻¹. researchgate.net
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (imine) is a key feature, generally observed in the 1650-1590 cm⁻¹ region. For hydrazones specifically, this band can be found around 1600 cm⁻¹. researchgate.net
C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. researchgate.net
N-N Stretching: The vibration of the nitrogen-nitrogen single bond is typically weaker and occurs in the 1200-1000 cm⁻¹ range. tanta.edu.eg
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and bending modes for the aliphatic C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source(s) |
| N-H Stretch | -NH- | 3400 - 3200 | tanta.edu.eg |
| Aromatic C-H Stretch | Phenyl Ring | > 3000 | researchgate.net |
| Aliphatic C-H Stretch | -CH₃ | < 3000 | researchgate.net |
| C=N Stretch | Imine/Hydrazone | 1650 - 1590 | researchgate.net |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | researchgate.net |
| N-N Stretch | Hydrazone | 1200 - 1000 | tanta.edu.eg |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of acetaldehyde phenylhydrazone by analyzing its fragmentation pattern. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.orgnist.govnist.gov
The molecular weight of acetaldehyde phenylhydrazone (C₈H₁₀N₂) is approximately 134.18 g/mol . nih.gov Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z of 134. This peak confirms the elemental composition of the compound.
The high-energy ionization process also causes the molecular ion to break apart into smaller, stable fragments. The analysis of these fragment ions provides valuable structural information. For acetaldehyde phenylhydrazone, fragmentation can occur at various points, such as the cleavage of the N-N bond or fragmentation of the ethylidene side chain.
| m/z Value | Ion | Description | Source(s) |
| 134 | [C₈H₁₀N₂]⁺˙ | Molecular Ion (Parent Peak) | nist.govnih.gov |
| 119 | [C₈H₇N₂]⁺ | Loss of a methyl group (-CH₃) | libretexts.org |
| 93 | [C₆H₇N]⁺ | Cleavage of N-N bond, forming aniline (B41778) radical cation | up.ac.za |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of -N₂H₂ from aniline fragment | up.ac.za |
Other Spectroscopic Methodologies (e.g., UV-Vis Absorption)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The formation of a phenylhydrazone from an aldehyde and phenylhydrazine (B124118) leads to an extended conjugated system, which dramatically alters the absorption properties compared to the starting materials. vdoc.pub This conjugation involves the phenyl ring and the C=N double bond, resulting in strong absorption bands in the UV region. vdoc.pub
The UV-Vis spectrum of acetaldehyde phenylhydrazone shows characteristic absorption maxima (λmax) that can be attributed to π→π* and n→π* electronic transitions within the chromophore. researchgate.net The intense absorption bands are primarily due to π→π* transitions within the aromatic system and the extended conjugation of the hydrazone moiety. A weaker, longer-wavelength absorption may be attributed to an n→π* transition involving the non-bonding electrons on the nitrogen atoms. researchgate.net The position and intensity of these bands are sensitive to the solvent and molecular environment. whiterose.ac.uk
| Compound | Absorption Maximum (λmax) | Solvent | Source(s) |
| Acetaldehyde Phenylhydrazone | ~278 nm, ~320-340 nm (shoulder) | Ethanol (B145695)/Methanol | vdoc.pub |
| Phenylhydrazine (for comparison) | ~240 nm, ~280 nm | Ethyl Alcohol | vdoc.pub |
| Aniline (for comparison) | ~230 nm, ~280 nm | Methanol | vdoc.pub |
Computational Chemistry and Theoretical Modeling of Acetaldehyde Phenylhydrazone
Quantum Chemical Calculations
Quantum chemical calculations have been pivotal in understanding the isomeric forms of APH and their relative stabilities. These computational methods examine the electronic structure and energy of molecules to predict their properties and behavior.
Density Functional Theory (DFT) has been a primary tool for investigating acetaldehyde (B116499) phenylhydrazone. acs.org DFT methods are valued in quantum chemistry for their balance of accuracy and computational cost, making them suitable for studying moderately sized molecules. nist.gov In a key study, calculations were performed using the B3LYP-D3 model with an aug-cc-pVDZ basis set to optimize the geometries of the E and Z isomers of APH. acs.org The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The "-D3" extension indicates the inclusion of Grimme's dispersion corrections, which are crucial for accurately modeling non-covalent interactions. acs.orgsoton.ac.uk
These calculations confirmed that the optimized structures corresponded to local minima on the potential energy surface, as no imaginary frequencies were found. researchgate.net The results from these DFT studies were essential for understanding the energetic differences between the isomers, which underpin the compound's unusual melting behavior. acs.org
While specific Time-Dependent DFT (TD-DFT) studies on acetaldehyde phenylhydrazone are not extensively detailed in the primary literature, TD-DFT is a standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netchemrxiv.org For similar phenylhydrazone derivatives, TD-DFT calculations, often paired with a Polarizable Continuum Model (PCM) to simulate solvent effects, have been used to predict the maximum absorption wavelengths (λmax). researchgate.net Such an approach would theoretically allow for the differentiation of E and Z isomers of APH in solution based on their electronic spectra.
Table 1: Computational Methods Used in APH Studies
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP-D3 | aug-cc-pVDZ | Geometry Optimization, Electronic Energy Calculation | acs.orgresearchgate.net |
Alongside DFT, high-level ab initio methods have been applied to study acetaldehyde phenylhydrazone. Ab initio methods derive their results from first principles, without the use of experimental data for parameterization. researchgate.net The Møller-Plesset perturbation theory of the second order (MP2) is one such method used in the investigation of APH. acs.orgresearchgate.net
Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are another class of computational tools. mpg.de Methods like AM1, PM3, and MNDO are often used for larger molecules or for preliminary, less computationally intensive explorations of reaction mechanisms, such as the Fischer indole (B1671886) synthesis which involves phenylhydrazone intermediates. derpharmachemica.com While detailed semi-empirical studies specifically on APH are not the focus of recent research, these methods provide a foundational approach to understanding the electronic structure and energetics of related systems. acs.orgderpharmachemica.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes like isomerization and conformational changes.
The core of the acetaldehyde phenylhydrazone puzzle lies in the interconversion between its Z and E isomers in the molten state. acs.org While the crystalline solid form consists purely of the Z isomer, upon melting, it can convert to the E isomer. soton.ac.uk The final equilibrium ratio of these isomers in the melt is influenced by trace amounts of acid or alkali. sciencealert.comacs.org
Simulations accompanying cyclic differential scanning calorimetry (DSC) experiments were crucial in confirming this hypothesis. acs.orgsoton.ac.uk These simulations demonstrated that the rate of Z to E isomerization in the melt is the key factor determining the observed melting point. acs.org A slow isomerization rate leads to a melt with a different isomer ratio compared to a rapid isomerization, resulting in different thermodynamic melting behaviors. acs.orgresearchgate.net This is a unique case where the same crystal structure melts to form different liquids, a phenomenon explained and validated through simulation. soton.ac.uk
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. nih.gov
For acetaldehyde phenylhydrazone, quantum chemical calculations inherently explored the PES. researchgate.net By optimizing the geometries of the E and Z isomers and performing frequency calculations, researchers identified these structures as local minima on the PES. acs.orgresearchgate.net The energy difference between these minima represents the relative stability of the conformers. The transition state connecting the two isomers would be a saddle point on the PES, and the energy required to overcome this barrier is the activation energy for the isomerization reaction. mdpi.com While the full, multi-dimensional PES was not explicitly mapped, the key stationary points (the two isomers) were computationally characterized to understand the thermodynamics of the system. acs.org
Thermodynamic Simulations of Phase Behavior (e.g., Cyclic Differential Scanning Calorimetry)
The most compelling evidence for the solution to the APH mystery came from a combination of experimental thermal analysis and thermodynamic simulations. acs.org Researchers used cyclic differential scanning calorimetry (DSC), a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. acs.org
The experimental DSC traces showed that samples treated with acid melted at significantly lower temperatures (around 56 °C) than those treated with alkali (up to 101 °C). acs.org Crucially, cyclic DSC experiments—where the sample is repeatedly heated and cooled—revealed the role of the isomerization rate in the melt. acs.orgsoton.ac.uk
Simulations of the cyclic DSC experiments were developed to reproduce the experimental findings. acs.orgacs.org These simulations modeled the melting process based on the thermodynamics of a system where the solid is a pure Z isomer, but the liquid is a mixture of Z and E isomers. soton.ac.uk The model demonstrated that if the Z to E isomerization in the melt is slow, the system behaves differently than if the isomerization is rapid, leading to the different observed melting points. acs.org The successful simulation of the experimental DSC curves provided definitive confirmation that the century-old puzzle was not due to polymorphism (different crystal structures) but to the dynamic isomerization in the liquid phase. acs.orgresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetaldehyde |
| Acetaldehyde phenylhydrazone |
| Ammonia (B1221849) |
| Carbon dioxide |
| Ethanol (B145695) |
| Phenylhydrazine (B124118) |
| Sodium Hydroxide |
Reactivity and Reaction Mechanisms of Acetaldehyde Phenylhydrazone
Nucleophilic Addition and Condensation Mechanisms
The formation of acetaldehyde (B116499) phenylhydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction. The process begins with the reaction between acetaldehyde and phenylhydrazine (B124118). vedantu.comyoutube.com The nitrogen atom of the phenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetaldehyde. vedantu.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. doubtnut.com
The reaction is typically catalyzed by acid. youtube.comorganicmystery.com In an acidic medium, the oxygen of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organicmystery.com However, the pH must be carefully controlled, as a very low pH will protonate the basic phenylhydrazine, neutralizing its nucleophilic character. organicmystery.com The reaction generally proceeds optimally at a pH between 4 and 5. organicmystery.com
Following the initial addition, the tetrahedral intermediate undergoes dehydration by eliminating a molecule of water. vedantu.comyoutube.comdoubtnut.com This elimination step results in the formation of a C=N double bond, yielding the final product, acetaldehyde phenylhydrazone. youtube.comdoubtnut.com This type of reaction, where two molecules combine with the loss of a small molecule like water, is known as a condensation reaction. chemguide.co.uk
Catalytic Transformations Involving Acetaldehyde Phenylhydrazone
The reactivity of acetaldehyde phenylhydrazone can be further exploited through various catalytic systems, including those based on transition metals, acids, and bases.
Phenylhydrazines and their derivatives are known to participate in transition metal-catalyzed cross-coupling reactions. researchgate.net While direct C-H activation of acetaldehyde phenylhydrazone is a specialized area, the broader class of hydrazones is utilized in modern synthetic chemistry. For instance, palladium-catalyzed reactions can effect the Fischer indole (B1671886) synthesis by cross-coupling aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical synthesis. wikipedia.org
In related systems, transition metals like palladium are used to catalyze denitrogenative cross-coupling reactions of arylhydrazines to form biaryl compounds. researchgate.netresearchgate.net These processes involve the cleavage of the C-N bond and subsequent formation of a C-C bond. researchgate.net The functionalization of various heterocycles, such as phthalazinones, often relies on transition-metal-catalyzed C-H activation, where nitrogen atoms within the molecule act as directing groups to facilitate reactions like alkylation and annulation. nih.gov Although specific examples focusing solely on acetaldehyde phenylhydrazone are not extensively detailed, the reactivity patterns of hydrazones and related nitrogen-containing compounds suggest its potential as a substrate in such advanced catalytic transformations. researchgate.netmdpi.com
Acid and base catalysis plays a crucial role in the transformations of acetaldehyde phenylhydrazone. The most notable acid-catalyzed conversion is the Fischer indole synthesis. wikipedia.orgminia.edu.egnih.gov This reaction converts a phenylhydrazone into an indole, an important aromatic heterocycle. minia.edu.eg The mechanism, first proposed by Robinson, involves several key steps under acidic conditions: nih.gov
Tautomerization : The phenylhydrazone isomerizes to its enehydrazine tautomer. minia.edu.egnih.govalfa-chemistry.com
nih.govnih.gov-Sigmatropic Rearrangement : The enehydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement) to form a di-imine intermediate. wikipedia.orgminia.edu.egalfa-chemistry.com
Cyclization and Aromatization : The intermediate then undergoes cyclization and, with the acid-catalyzed elimination of an ammonia (B1221849) molecule, aromatizes to form the stable indole ring. minia.edu.egnih.govalfa-chemistry.com
A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can catalyze this reaction. wikipedia.orgnih.gov Historically, the direct synthesis of indole from acetaldehyde phenylhydrazone was considered challenging. acs.org However, using a flow method with a zinc chloride catalyst at high temperatures (290-300 °C) allowed for the successful isolation of indole in a 36% yield. acs.org
Trace amounts of acid or base can also influence the physical properties of acetaldehyde phenylhydrazone. It has been shown that a low-melting solid form can be converted to a high-melting form by trace alkali (e.g., NaOH, ammonia), and the reverse transformation can be achieved with trace acid (e.g., HCl, H₂SO₄). acs.orgsoton.ac.uksoton.ac.uk This phenomenon is not due to polymorphism (different crystal structures) but rather to the Z/E isomer ratio in the melt upon melting. acs.org Acid catalyzes a rapid isomerization in the melt, leading to a lower melting point, while the base-treated sample isomerizes more slowly, resulting in a higher melting point. soton.ac.uk
| Catalyst | Conditions | Product(s) | Yield | Reference |
| Zinc Chloride | 290-300 °C, flow method | Indole, Aniline (B41778), Acetonitrile | 36% (Indole) | acs.org |
| Trace HCl | Slurry/Vapor | Low-melting form | - | acs.orgsoton.ac.uk |
| Trace NaOH | Slurry/Vapor | High-melting form | - | acs.orgsoton.ac.uk |
Oxidation Reactions of Acetaldehyde Phenylhydrazone
Hydrazones can be susceptible to oxidation. Phenylhydrazones, in particular, can be oxidized when exposed to air, leading to decomposition. researchgate.net For example, the related acetophenone (B1666503) phenylhydrazone is observed to change color from yellow to brown and eventually liquefy upon exposure to air, a process attributed to oxidation. researchgate.net To prevent this, such compounds should be dried thoroughly and stored under an inert atmosphere like nitrogen or argon. researchgate.net While strong oxidizing agents can convert toluene (B28343) to benzoic acid, specific reagents can halt the oxidation at the aldehyde stage, highlighting the controlled nature of oxidation reactions. ncert.nic.in
Cyclization Reactions and Heterocycle Formation Mechanisms
The primary cyclization reaction involving acetaldehyde phenylhydrazone is the aforementioned Fischer indole synthesis, which is a cornerstone method for forming the indole heterocycle. wikipedia.orgminia.edu.eg The mechanism proceeds through the acid-catalyzed formation of an enehydrazine intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent intramolecular cyclization with the elimination of ammonia to generate the aromatic indole ring. nih.govalfa-chemistry.com
Q & A
Q. What are the optimal experimental protocols for synthesizing acetaldehyde phenylhydrazone, and how can reproducibility be ensured?
Acetaldehyde phenylhydrazone is synthesized via nucleophilic addition of phenylhydrazine to acetaldehyde. Critical parameters include maintaining a pH of 4–6, controlled temperature (20–25°C), and stoichiometric excess of phenylhydrazine to ensure complete reaction . To enhance reproducibility, AI-driven tools like PubCompare.ai can identify optimal protocols from literature and patents, minimizing variability in reagent purity and reaction conditions .
Q. How can acetaldehyde phenylhydrazone be characterized to confirm its structural integrity?
Characterization involves:
- Melting point analysis : Historical data indicate three polymorphic forms with melting points at 63–65°C, 80°C, and 98–101°C, requiring differential scanning calorimetry (DSC) to distinguish between them .
- Spectroscopic methods : FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (distinct aromatic and hydrazone proton signals) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity .
Q. What analytical techniques are suitable for quantifying acetaldehyde phenylhydrazone in complex matrices?
- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active derivative, detectable via HPLC with a detection limit of 15 μg/mL .
- Mass spectrometry : Proton-transfer-reaction mass spectrometry (PTR-MS) at m/z 45, though cross-calibration with DNPH-HPLC is essential due to potential interferences (e.g., slope discrepancies of 1.47 ± 0.09 in regression analyses) .
Advanced Research Questions
Q. How can researchers resolve contradictions in acetaldehyde phenylhydrazone measurements across analytical platforms?
Discrepancies between techniques like PTR-MS and DNPH-HPLC arise from differences in ionization efficiency and matrix effects. A robust approach includes:
- Multivariate regression analysis (e.g., RMA regression) to account for instrument-specific biases .
- Inter-laboratory validation using standardized reference materials .
Q. What computational tools aid in predicting reaction pathways and optimizing synthetic routes for acetaldehyde phenylhydrazone derivatives?
AI-driven platforms (e.g., PubCompare.ai ) leverage cheminformatics databases to predict feasible synthetic routes, including retro-synthetic analysis for derivatives like 2,4-dinitrophenylhydrazones. Quantum chemistry models (e.g., QSPR) optimize reaction conditions for yield and selectivity .
Q. How does polymorphism in acetaldehyde phenylhydrazone impact its reactivity and application in carbonyl detection?
The three polymorphic forms exhibit distinct crystal packing and thermal stability, influencing solubility and reaction kinetics. For example, the 98–101°C form shows higher stability in acidic media, making it preferable for long-term storage .
Q. What experimental strategies mitigate decomposition or side reactions during acetaldehyde phenylhydrazone synthesis?
- Stabilization : Store reagents under inert gas (N₂/Ar) to prevent oxidation.
- Condition optimization : Avoid prolonged exposure to light and temperatures >30°C, which accelerate trimerization of acetaldehyde intermediates .
- Real-time monitoring : Use in-situ FT-IR to track hydrazone formation and adjust pH dynamically .
Q. How do environmental factors (e.g., pH, temperature) affect the stability of acetaldehyde phenylhydrazone in analytical workflows?
Stability studies reveal:
- pH sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions, forming acetaldehyde and phenylhydrazine .
- Thermal degradation : Above 80°C, the compound undergoes retro-aldol cleavage, necessitating cold-chain storage for field applications .
Methodological Notes
- Data validation : Cross-reference results with primary literature and avoid reliance on non-peer-reviewed platforms (e.g., ) .
- Ethical compliance : Adhere to safety protocols for handling phenylhydrazine (toxic) and acetaldehyde (carcinogenic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
